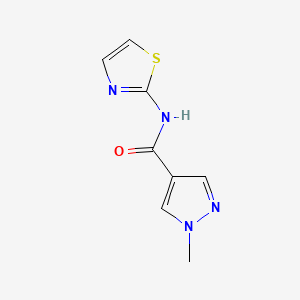
1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPTC is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects.
Preparation Methods
The synthesis of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has a broad range of scientific research applications:
Analgesic and Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and mediators, making it a potential candidate for new pain relief drugs.
Antimicrobial and Antifungal Activity: It disrupts the cell wall synthesis of bacteria and fungi, which is crucial in combating antibiotic-resistant strains.
Antiviral Activity: It interferes with the replication process of viruses, offering potential defense against viral infections.
Antitumor and Cytotoxic Activity: It inhibits the growth of tumor cells without affecting healthy cells, making it a promising candidate for cancer treatment.
Neuroprotective Activity: It protects nerve cells from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It inhibits the activity of certain enzymes and receptors involved in inflammation, tumor growth, and microbial replication . The compound’s ability to enhance neurotransmitter synthesis contributes to its neuroprotective effects .
Comparison with Similar Compounds
1-methyl-N~4~-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Thiazole derivatives: Known for their antimicrobial, antifungal, and antiviral properties.
1,2,4-triazolopyrimidines: These compounds have significant pharmacological activities, including antitumor, antimalarial, and anti-inflammatory properties.
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-5-6(4-10-12)7(13)11-8-9-2-3-14-8/h2-5H,1H3,(H,9,11,13) |
InChI Key |
ISBHMLPNXZDYRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















